molecular formula C13H13BrClNO5 B14136439 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside CAS No. 518033-34-6

5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside

Cat. No.: B14136439
CAS No.: 518033-34-6
M. Wt: 378.60 g/mol
InChI Key: HOPMEDLCGYTZPU-FDYHWXHSSA-N
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Description

5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is an organic compound that serves as a chromogenic substrate. It is commonly used in biochemical assays to measure enzyme activity, particularly beta-galactosidase. This compound is known for producing a colored precipitate upon enzymatic hydrolysis, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside involves its enzymatic hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-Bromo-6-chloro-3-hydroxy-1H-indole, which then dimerizes to form a colored precipitate. This color change is used as an indicator of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific glycosylation with beta-d-ribofuranose, which differentiates it from other chromogenic substrates that use different sugar moieties. This unique structure allows it to be used in specific biochemical assays where other substrates may not be suitable .

Properties

CAS No.

518033-34-6

Molecular Formula

C13H13BrClNO5

Molecular Weight

378.60 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H13BrClNO5/c14-6-1-5-8(2-7(6)15)16-3-9(5)20-13-12(19)11(18)10(4-17)21-13/h1-3,10-13,16-19H,4H2/t10-,11-,12-,13-/m1/s1

InChI Key

HOPMEDLCGYTZPU-FDYHWXHSSA-N

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(O3)CO)O)O

Origin of Product

United States

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